1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
This compound features a 1,3-benzodioxole moiety linked via a ketone-sulfanyl bridge to a 4H-1,2,4-triazole core substituted with 4-bromophenyl and 4-pyridinyl groups.
Properties
CAS No. |
618432-36-3 |
|---|---|
Molecular Formula |
C22H15BrN4O3S |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H15BrN4O3S/c23-16-2-4-17(5-3-16)27-21(14-7-9-24-10-8-14)25-26-22(27)31-12-18(28)15-1-6-19-20(11-15)30-13-29-19/h1-11H,12-13H2 |
InChI Key |
DKRNYCIXQMKGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CC=NC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic organic molecule characterized by its complex structure, which includes a benzodioxole moiety, a triazole ring, and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 477.37 g/mol. The structural features that contribute to its biological activity include:
- Benzodioxole Moiety : Known for various pharmacological properties.
- Triazole Ring : Associated with significant biological activities such as antifungal and antibacterial effects.
- Sulfanyl Group : Enhances the reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds containing the triazole moiety often exhibit significant biological activities. The specific biological activities of This compound have been explored in various studies:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it possesses significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 80 nM |
| Escherichia coli | 90 nM |
These findings suggest its potential as an antibacterial agent, comparable to standard antibiotics .
Antifungal Activity
In addition to antibacterial properties, this compound has exhibited antifungal activity against various fungal strains. Its efficacy was evaluated using standard antifungal assays, revealing significant activity against Candida albicans.
Anticancer Potential
Preliminary studies indicate that the compound may also possess anticancer properties. Research involving cell lines has shown that it can inhibit the proliferation of cancer cells effectively. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 3.3 |
| HeLa (Cervical) | 5.0 |
These results highlight its potential as a chemotherapeutic agent .
The biological activity of This compound is thought to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The triazole ring may inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The compound could disrupt fungal cell membranes leading to cell death.
- Induction of Apoptosis in Cancer Cells : It may activate apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several case studies have documented the efficacy of similar compounds with structural similarities:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antimicrobial activities. Results indicated that modifications in the benzodioxole moiety significantly enhanced antibacterial potency .
- Anticancer Activity Assessment : Research on related compounds showed that structural variations influenced their cytotoxicity against different cancer cell lines, suggesting that further modifications could optimize therapeutic effects .
Scientific Research Applications
Structural Features
The structure consists of a benzodioxole moiety linked to a triazole ring via a sulfanyl group, which enhances its biological activity. The presence of bromine and pyridine groups contributes to its pharmacological properties.
Antimicrobial Activity
1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been investigated for its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, triazoles are known to disrupt fungal cell wall synthesis, making them effective against various pathogens .
Anticancer Research
Recent studies have focused on the anticancer potential of this compound. The triazole ring has been linked to various anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro tests have demonstrated that compounds with similar structures can induce apoptosis in cancer cells .
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of similar triazole derivatives on breast and prostate cancer cell lines indicated that these compounds could inhibit tumor growth effectively. The mechanism was primarily through the inhibition of cell cycle progression and induction of apoptosis .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Research indicates that triazoles can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Quantum Chemical Computations
Quantum chemical computations have been employed to predict the reactivity and stability of this compound. These studies help in understanding how structural modifications can enhance its biological activity. Computational methods such as Density Functional Theory (DFT) provide insights into electronic properties that correlate with biological performance .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | Antibacterial | 10 | |
| Triazole B | Anticancer (Breast) | 15 | |
| Triazole C | Anti-inflammatory | 20 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a reactive site for nucleophilic substitution. In the presence of bases like cesium carbonate (Cs₂CO₃), the compound undergoes thioether cleavage or substitution with nucleophiles such as amines or thiols.
| Reaction Conditions | Products | Key Findings |
|---|---|---|
| DMF, Cs₂CO₃, 80°C, 12 h | Thiol intermediates or substituted thioethers | High regioselectivity observed due to steric hindrance from the triazole ring. |
| Ethanol, KOH, room temperature | 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives | Yield: 72–89% (dependent on substituent electronic effects). |
Oxidation Reactions
The thioether moiety can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6 h | Sulfoxide (-SO-) | Enhanced solubility for pharmacological screens. |
| mCPBA | DCM, 0°C → rt, 12 h | Sulfone (-SO₂-) | Improved metabolic stability in vivo. |
Coordination with Metal Ions
The pyridinyl and triazole groups act as ligands for transition metals, forming complexes with potential catalytic or bioactive properties:
Condensation Reactions
The ethanone carbonyl participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes:
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| NH₂NH₂·HCl | EtOH, NaOH, 100°C | Hydrazone derivative | Antitumor activity (IC₅₀: 1.25 μM vs. A549). |
| NH₂OH·HCl | H₂O, rt | Oxime | Antioxidant (1.5× BHT activity). |
Electrophilic Aromatic Substitution
The benzodioxol-5-yl moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the para position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → 50°C, 2 h | 4-Nitro-1,3-benzodioxol-5-yl derivative | 68% |
| Br₂ (1 equiv) | CHCl₃, rt | 4-Bromo-1,3-benzodioxol-5-yl analog | 82% |
Reduction of the Carbonyl Group
The ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 1-(1,3-benzodioxol-5-yl)-2-{[...]sulfanyl}ethanol | Retained antimicrobial activity. |
Key Research Findings
-
Antimicrobial Activity : The parent compound and its sulfone derivative sho
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
- 4-Fluorophenyl Ethanone Analog (): Replaces the benzodioxol-5-yl group with a 4-fluorophenyl, retaining the 4-bromophenyl and 4-pyridinyl triazole substituents. Molecular formula: C22H16BrFN4OS (mass: 477.35 g/mol).
- 4-Methylphenyl/3-Pyridinyl Analog () :
Substitutes benzodioxol-5-yl with 4-methylphenyl and replaces 4-pyridinyl with 3-pyridinyl. Formula: C22H17BrN4OS (mass: 465.37 g/mol). Methyl groups increase hydrophobicity, while pyridinyl positional isomerism may affect π-π stacking interactions . - 4-Chlorophenyl/4-Methylphenyl Analog () :
Features a 4-chlorophenyl and 4-methylphenyl on the triazole, with benzodioxol-5-yl retained. Formula: C24H18ClN3O3S (mass: 463.93 g/mol). Chlorine’s electron-withdrawing effect contrasts with bromine, influencing reactivity .
Functional Group Modifications
- Ethanol vs. Ethanone Derivatives (): (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol replaces the ketone with a secondary alcohol. This modification reduces electrophilicity and may enhance solubility, though biological activity shifts toward antifungal applications .
Physicochemical Properties
Key Observations and Limitations
- Synthetic Flexibility : Substituent variations are achievable via Pd catalysis or S-alkylation, enabling tailored modifications for desired properties.
- Contradictions: No direct contradictions in synthesis or properties were noted; however, the absence of comparative bioactivity data limits mechanistic insights.
Q & A
Q. Q1. What are the established synthetic routes for 1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, and how do reaction conditions influence yield?
Methodological Answer:
- The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Triazole core formation : Cyclocondensation of thiosemicarbazides with substituted aldehydes under reflux in ethanol or acetic acid (e.g., analogous to methods in and ).
- Sulfanyl group introduction : Nucleophilic substitution using 4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with a benzodioxol-ethanone halide derivative.
- Optimization : Yield improvements (up to 70–80%) are achieved using anhydrous solvents (e.g., DMF) and catalysts like piperidine (similar to ).
- Contradictions in yield (e.g., 40–80% across studies) often stem from solvent polarity, temperature control, and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM) may arise from:
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate purity via HPLC (>95%, as in ).
Q. Q4. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking :
- Protein Preparation : Use PDB structures (e.g., EGFR kinase: 1M17) with removed water molecules and added polar hydrogens.
- Ligand Docking : AutoDock Vina or Schrödinger Glide to assess interactions (e.g., triazole’s sulfanyl group with Met793).
- MD Simulations :
Q. Q5. How does the electronic structure of the triazole ring influence reactivity in downstream derivatization?
Methodological Answer:
- DFT Analysis :
- HOMO-LUMO gaps (~4.5 eV) calculated via Gaussian09 at B3LYP/6-311+G(d,p) level indicate electrophilic susceptibility at the triazole’s sulfur atom.
- NBO analysis reveals hyperconjugation between the sulfanyl group and adjacent π-systems, favoring nucleophilic aromatic substitution (e.g., with alkyl halides) .
- Experimental Validation :
Q. Q6. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipinski’s Rule Compliance :
- MW = 522.4 g/mol (exceeds 500), logP ~3.2 (calculated via ChemDraw). Modify substituents (e.g., replace bromophenyl with polar groups) to improve solubility.
- Pro-drug Approaches :
- Ethoxycarbonyl protection of the ketone group enhances oral bioavailability (tested in murine models) .
- Metabolic Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
